molecular formula C32H20Si B12099534 Tetrakis(4-ethynylphenyl)silane

Tetrakis(4-ethynylphenyl)silane

Cat. No.: B12099534
M. Wt: 432.6 g/mol
InChI Key: KLDGWROBZSJZOH-UHFFFAOYSA-N
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Description

Tetrakis(4-ethynylphenyl)silane is an organosilicon compound characterized by the presence of four ethynylphenyl groups attached to a central silicon atom. This compound is notable for its unique structure, which imparts distinct chemical and physical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrakis(4-ethynylphenyl)silane is typically synthesized via the Sonogashira–Hagihara coupling reaction. This method involves the coupling of tetrakis(4-iodophenyl)silane with terminal alkynes in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the Sonogashira–Hagihara coupling reaction remains the most common approach. This method is scalable and can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: Tetrakis(4-ethynylphenyl)silane undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.

    Reduction: The ethynyl groups can be reduced to form alkenes or alkanes.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is common.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for aromatic substitution.

Major Products Formed:

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of tetrakis(4-ethynylphenyl)silane is largely dependent on its application. In the context of microporous organic polymers, the compound acts as a monomer that forms a porous network through polymerization reactions. The ethynyl groups facilitate the formation of strong covalent bonds, resulting in a stable and rigid polymer structure . In drug delivery systems, the compound’s ability to form nanoparticles allows for efficient encapsulation and release of therapeutic agents .

Comparison with Similar Compounds

Uniqueness: Tetrakis(4-ethynylphenyl)silane is unique due to the presence of ethynyl groups, which provide enhanced reactivity and the ability to form extended conjugated systems. This makes it particularly valuable in the synthesis of advanced materials with high surface areas and selective adsorption properties .

Properties

Molecular Formula

C32H20Si

Molecular Weight

432.6 g/mol

IUPAC Name

tetrakis(4-ethynylphenyl)silane

InChI

InChI=1S/C32H20Si/c1-5-25-9-17-29(18-10-25)33(30-19-11-26(6-2)12-20-30,31-21-13-27(7-3)14-22-31)32-23-15-28(8-4)16-24-32/h1-4,9-24H

InChI Key

KLDGWROBZSJZOH-UHFFFAOYSA-N

Canonical SMILES

C#CC1=CC=C(C=C1)[Si](C2=CC=C(C=C2)C#C)(C3=CC=C(C=C3)C#C)C4=CC=C(C=C4)C#C

Origin of Product

United States

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